2,3-Dimethoxy-N,N,6-trimethylbenzamide
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Overview
Description
2,3-Dimethoxy-N,N,6-trimethylbenzamide is a chemical compound with the molecular formula C12H17NO3 It is a derivative of benzamide, characterized by the presence of two methoxy groups and three methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-N,N,6-trimethylbenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with N,N,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N,N,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.
Reduction: Formation of 2,3-dimethoxy-N,N,6-trimethylaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-N,N,6-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-N,N,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the additional methyl groups, resulting in different chemical and biological properties.
N,N,6-Trimethylbenzamide:
2,3-Dimethoxy-N,N-dimethylbenzamide: Similar structure but with fewer methyl groups, leading to variations in its chemical behavior.
Uniqueness
2,3-Dimethoxy-N,N,6-trimethylbenzamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
870282-61-4 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2,3-dimethoxy-N,N,6-trimethylbenzamide |
InChI |
InChI=1S/C12H17NO3/c1-8-6-7-9(15-4)11(16-5)10(8)12(14)13(2)3/h6-7H,1-5H3 |
InChI Key |
KWUXJGAAXSUNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)OC)C(=O)N(C)C |
Origin of Product |
United States |
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